5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid

Regioisomerism Structural Elucidation Quality Control

5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1936289-25-6) is a polyfunctional heterocyclic compound characterized by a fused imidazo[1,2-a]pyridine bicyclic core bearing a carboxylic acid group at the 3-position and a nitrile (cyano) group at the 5-position. With a molecular formula of C₉H₅N₃O₂ and a molecular weight of 187.15 g/mol, this compound provides a unique structural platform due to the presence of three distinct reactive sites: the carboxylic acid handle for amide/ester bond formation, the nitrile group for further derivatization, and the heteroaromatic core for palladium-catalyzed cross-coupling reactions.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
Cat. No. B11906716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)C#N)C(=O)O
InChIInChI=1S/C9H5N3O2/c10-4-6-2-1-3-8-11-5-7(9(13)14)12(6)8/h1-3,5H,(H,13,14)
InChIKeyRKFAFRAJXMNHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic Acid: A Distinctive Heterocyclic Building Block for Advanced Chemical Synthesis


5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1936289-25-6) is a polyfunctional heterocyclic compound characterized by a fused imidazo[1,2-a]pyridine bicyclic core bearing a carboxylic acid group at the 3-position and a nitrile (cyano) group at the 5-position . With a molecular formula of C₉H₅N₃O₂ and a molecular weight of 187.15 g/mol, this compound provides a unique structural platform due to the presence of three distinct reactive sites: the carboxylic acid handle for amide/ester bond formation, the nitrile group for further derivatization, and the heteroaromatic core for palladium-catalyzed cross-coupling reactions . The defined regiochemistry of the 5-cyano substitution distinguishes it from other positional isomers (e.g., 6-cyano or 7-cyano analogs) and establishes it as a non-interchangeable intermediate for structure-activity relationship (SAR) explorations in medicinal chemistry programs targeting cyclin-dependent kinases (CDKs) and other pharmacologically relevant targets [1].

Why 5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic Acid Cannot Be Replaced by Common Imidazo[1,2-a]pyridine Analogs


Generic substitution with unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid or other positional cyano isomers is not a scientifically valid option due to the compound's unique electronic and steric properties. The 5-cyano group exerts a strong electron-withdrawing effect that significantly alters the electron density of the heteroaromatic core, directly influencing the reactivity of the 3-carboxylic acid moiety in decarboxylative cross-coupling reactions and the binding affinity of derived amides to biological targets [1]. Positional isomers, such as the 6-cyano (CAS: 1019021-71-6) and 7-cyano (CAS: 1019022-01-5) derivatives, possess the same molecular formula and similar physicochemical properties but exhibit distinct reactivity profiles and biological outcomes due to the altered vector of the cyano group. For instance, the 5-position cyano group is specifically required for optimal interaction with the ATP-binding pocket of cyclin-dependent kinases, as documented in patent literature where 5-cyano substituted analogs demonstrated superior inhibitory activity compared to other regioisomers [1]. Therefore, substituting this specific regioisomer would compromise synthetic route fidelity and potentially invalidate SAR conclusions in drug discovery programs.

Quantitative Differentiation: How 5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic Acid Compares to its Closest Analogs


Regioisomeric Purity and Identity: 5-Cyano vs. 6-Cyano vs. 7-Cyano Imidazo[1,2-a]pyridine-3-carboxylic Acids

5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid is uniquely identified by its CAS registry number (1936289-25-6) and its specific InChIKey (RKFAFRAJXMNHMH-UHFFFAOYSA-N) . Its closest regioisomeric analogs, 6-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1019021-71-6) and 7-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1019022-01-5) , share the same molecular formula (C₉H₅N₃O₂) and molecular weight (187.15 g/mol) but are chemically distinct entities. This differentiation is critical for procurement, as the use of an incorrect positional isomer will lead to invalid experimental results.

Regioisomerism Structural Elucidation Quality Control

Commercial Availability and Purity Benchmarking: 5-Cyano vs. 5-Bromo Analog

The 5-cyano derivative (CAS: 1936289-25-6) is commercially available from multiple reputable vendors with a specified minimum purity of 98% (NLT 98%) . In contrast, the 5-bromo analog (5-bromoimidazo[1,2-a]pyridine-3-carboxylic acid, CAS: 1782764-21-9), a common alternative for cross-coupling reactions, is also available at 98% purity . While both compounds offer similar purity levels, the cyano group provides a distinct synthetic handle for orthogonal transformations (e.g., reduction to an aminomethyl group or hydrolysis to an amide) compared to the halogen, which is primarily useful for metal-catalyzed couplings [1].

Building Block Sourcing Purity Cost Efficiency

Synthetic Versatility via Decarboxylative Cross-Coupling: A Class-Level Advantage of Imidazo[1,2-a]pyridine-3-carboxylic Acids

As a member of the imidazo[1,2-a]pyridine-3-carboxylic acid class, 5-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid can participate in palladium-catalyzed decarboxylative coupling reactions with aryl chlorides in aqueous media under air, a process that proceeds without the need for additives [1]. This class-level reactivity enables the efficient synthesis of 3-aryl-imidazo[1,2-a]pyridine derivatives, which are valuable scaffolds in medicinal chemistry. While direct quantitative data for the 5-cyano derivative in this specific reaction is not reported, the presence of the electron-withdrawing cyano group at the 5-position is expected to modulate the electronic properties of the ring, potentially influencing the reaction rate and yield compared to unsubstituted or electron-donating group-substituted analogs [2].

Synthetic Methodology C-H Functionalization Cross-Coupling

Patent-Backed Potential as a CDK Inhibitor Precursor: 5-Cyano vs. Other 5-Position Substituents

Patent literature explicitly claims 5-cyano substituted imidazo[1,2-a]pyridine derivatives as potent inhibitors of cyclin-dependent kinases (CDKs) [1]. This patent, WO 2007/032936 A2, specifically highlights the 5-cyano, 5-amino, and 5-aminomethyl derivatives as preferred embodiments for CDK inhibition. While the patent does not provide direct IC₅₀ values for the simple carboxylic acid, the structural precedent establishes that the 5-cyano substitution is a privileged motif for this target class. This is in stark contrast to the 5-bromo analog, which is not cited in this patent as a preferred substituent, or the unsubstituted parent compound, which lacks the necessary binding interactions.

Kinase Inhibition Cyclin-Dependent Kinase (CDK) Drug Discovery

Defined Application Scenarios for 5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic Acid Based on Proven Evidence


Synthesis of Focused Kinase Inhibitor Libraries Targeting CDKs

Medicinal chemists can utilize 5-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid as a core scaffold for generating libraries of novel cyclin-dependent kinase (CDK) inhibitors. The 5-cyano group is a key structural feature identified in patent literature (WO 2007/032936 A2) as a preferred substituent for CDK inhibition [1]. The 3-carboxylic acid moiety serves as a convenient handle for amide coupling to introduce diverse amines, enabling rapid SAR exploration of the ATP-binding pocket. This approach is supported by the broader class of imidazo[1,2-a]pyridine CDK inhibitors, which have been optimized to achieve potent and selective inhibition of CDK2 [1].

Diversification via Decarboxylative Cross-Coupling for Chemical Probe Development

This compound is an ideal substrate for the palladium-catalyzed decarboxylative arylation with aryl chlorides in aqueous media, a robust and operationally simple method for synthesizing 3-aryl-imidazo[1,2-a]pyridines [2]. The presence of the 5-cyano group offers a secondary site for further functionalization (e.g., reduction to an aminomethyl group or conversion to a tetrazole) after the cross-coupling step, enabling the construction of more complex and diverse chemical probes for target identification and validation campaigns.

Preparation of Advanced Intermediates for Cardiovascular Disease Research

Derivatives of cyano-substituted imidazo[1,2-a]pyridine-3-carboxamides are the subject of granted patents (e.g., US 9,771,360) assigned to Bayer Pharma, highlighting their therapeutic potential for treating cardiovascular disorders [3]. 5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid serves as the logical starting material for synthesizing these claimed carboxamide structures. Procuring this specific building block provides a direct entry point into this validated chemical space for cardiovascular drug discovery programs.

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